REACTION_CXSMILES
|
Cl[C:2](=[CH2:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2O[C:19](=O)[S:18][N:17]=2)=[CH:12][CH:11]=1>ClC1C=CC=CC=1Cl>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:19][S:18][N:17]=2)=[CH:14][CH:15]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:8]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:18][N:17]=2)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=C
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC(O1)=O
|
Name
|
|
Quantity
|
75 g
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux (165°-175°) for 55 minutes
|
Duration
|
55 min
|
Type
|
CUSTOM
|
Details
|
about 70% reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the supernatant was decanted from polymeric ester
|
Type
|
CUSTOM
|
Details
|
Concentration of the supernatant under vacuum, chromatography of the residue on silicic acid, and crystallizations of the various materials
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 16% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC(=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2](=[CH2:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2O[C:19](=O)[S:18][N:17]=2)=[CH:12][CH:11]=1>ClC1C=CC=CC=1Cl>[Cl:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:19][S:18][N:17]=2)=[CH:14][CH:15]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:8]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:18][N:17]=2)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=C
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC(O1)=O
|
Name
|
|
Quantity
|
75 g
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux (165°-175°) for 55 minutes
|
Duration
|
55 min
|
Type
|
CUSTOM
|
Details
|
about 70% reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the supernatant was decanted from polymeric ester
|
Type
|
CUSTOM
|
Details
|
Concentration of the supernatant under vacuum, chromatography of the residue on silicic acid, and crystallizations of the various materials
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 16% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NSC(=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |